3-(2-chlorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide
CAS No.: 897614-95-8
Cat. No.: VC7792460
Molecular Formula: C20H17ClN6O3
Molecular Weight: 424.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897614-95-8 |
|---|---|
| Molecular Formula | C20H17ClN6O3 |
| Molecular Weight | 424.85 |
| IUPAC Name | 3-(2-chlorophenyl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C20H17ClN6O3/c1-12-18(19(24-30-12)15-5-3-4-6-16(15)21)20(28)22-11-17-23-25-26-27(17)13-7-9-14(29-2)10-8-13/h3-10H,11H2,1-2H3,(H,22,28) |
| Standard InChI Key | BWLQPTXCSFBLKX-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a hybrid structure integrating two heterocyclic systems: a 5-methylisoxazole ring substituted at the 3-position with a 2-chlorophenyl group, and a tetrazole moiety linked via a methylene bridge to a 4-methoxyphenyl group. The carboxamide group at the isoxazole’s 4-position facilitates hydrogen bonding interactions critical for target engagement.
Molecular Data
Table 1: Fundamental molecular properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>20</sub>H<sub>17</sub>ClN<sub>6</sub>O<sub>3</sub> |
| Molecular Weight | 424.85 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)OC |
| InChI Key | BWLQPTXCSFBLKX-UHFFFAOYSA-N |
The chlorophenyl group enhances lipophilicity (clogP ≈ 3.2), while the tetrazole’s polarity improves aqueous solubility. X-ray crystallography of analogous compounds reveals planar isoxazole-tetrazole alignment, favoring π-stacking interactions .
Synthesis and Development
Modular Assembly
Synthesis typically proceeds via a three-step sequence:
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Isoxazole Formation: Cyclocondensation of chlorophenyl-substituted β-ketoester with hydroxylamine yields the 5-methylisoxazole core .
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Carboxamide Coupling: Reaction with 1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methylamine using EDCI/HOBt activates the carboxylic acid intermediate.
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Purification: Chromatography (SiO<sub>2</sub>, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC .
Table 2: Synthetic intermediates and yields
| Intermediate | Yield (%) | Purity (%) |
|---|---|---|
| 5-Methylisoxazole-4-carboxylic acid | 78 | 92 |
| Tetrazole-methylamine | 65 | 89 |
| Final Compound | 42 | 95 |
Pharmacological Profile
Mechanism of Action
The compound selectively inhibits PoIC, a type II DNA polymerase essential for chromosomal replication in Gram-positive bacteria. At 0.5 μM, it reduces polymerase activity by 82% while showing <10% inhibition against human DNA polymerases .
Antibacterial Activity
Table 3: Minimum inhibitory concentrations (MIC) against pathogens
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 1.2 |
| Streptococcus pneumoniae | 0.8 |
| Enterococcus faecalis | 2.5 |
Notably, the 4-methoxyphenyl group in the tetrazole moiety enhances penetration through the peptidoglycan layer of S. aureus, as demonstrated in comparative studies with fluorophenyl analogs .
Structure-Activity Relationships (SAR)
Isoxazole Modifications
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5-Methyl Group: Removal increases MIC by 8-fold, suggesting steric stabilization of the carboxamide conformation .
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3-Substituents: 2-Chlorophenyl provides optimal bulk for PoIC binding pocket occupancy (IC<sub>50</sub> = 0.3 μM vs 1.1 μM for 4-chloro isomer) .
Tetrazole Variations
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Methoxy Positioning: 4-Methoxy on phenyl improves solubility (2.1 mg/mL vs 0.7 mg/mL for 3-methoxy) without compromising membrane permeability.
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Methylene Bridge Length: Extension to ethyl reduces activity (MIC ×3), indicating strict spatial requirements for target engagement .
Analytical Characterization
Spectroscopic Data
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<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (s, 1H, CONH), 7.89–7.43 (m, 4H, Ar-H), 4.97 (s, 2H, CH<sub>2</sub>), 2.61 (s, 3H, CH<sub>3</sub>).
Stability Profile
The compound remains stable for >24 months at -20°C (99% purity by accelerated stability testing). Aqueous solutions (pH 7.4) show 95% integrity after 48 hours.
Future Directions
Ongoing studies focus on:
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